m-(3-Hydrazino-3-oxopropoxy)benzohydrazide
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Overview
Description
m-(3-Hydrazino-3-oxopropoxy)benzohydrazide is a chemical compound with the molecular formula C10H14N4O3. It is known for its unique structure, which includes both hydrazino and oxopropoxy functional groups attached to a benzohydrazide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-(3-Hydrazino-3-oxopropoxy)benzohydrazide typically involves the reaction of 3-(3-Hydrazinyl-3-oxopropoxy)benzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
m-(3-Hydrazino-3-oxopropoxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or hydrazones.
Scientific Research Applications
m-(3-Hydrazino-3-oxopropoxy)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of m-(3-Hydrazino-3-oxopropoxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydrazinyl-3-oxopropoxy)benzoic acid hydrazide
- Benzoic acid, 3-(3-hydrazinyl-3-oxopropoxy)-, hydrazide
Uniqueness
Its structure allows for diverse interactions with biological targets, making it a valuable compound in research and development .
Properties
CAS No. |
40835-49-2 |
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Molecular Formula |
C10H14N4O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-(3-hydrazinyl-3-oxopropoxy)benzohydrazide |
InChI |
InChI=1S/C10H14N4O3/c11-13-9(15)4-5-17-8-3-1-2-7(6-8)10(16)14-12/h1-3,6H,4-5,11-12H2,(H,13,15)(H,14,16) |
InChI Key |
BQCNQKVFYWCAKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(=O)NN)C(=O)NN |
Origin of Product |
United States |
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